2-Phenylethylhydroperoxide

Beschreibung

General Overview of Organic Hydroperoxide Chemistry

Organic hydroperoxides are a class of organic compounds that contain the hydroperoxy functional group (-OOH). wikipedia.org They are a subset of organic peroxides with the general formula ROOH, where R is an organic group. wikipedia.org The oxygen-oxygen single bond in the hydroperoxy group is relatively weak, with a bond dissociation energy of 45–50 kcal/mol, which is less than half the strength of C-C, C-H, and C-O bonds. wikipedia.org This weak O-O bond readily undergoes homolytic cleavage to produce free radicals (RO•), making organic hydroperoxides valuable as initiators for various types of polymerization. wikipedia.org

Hydroperoxides are typically more volatile than their corresponding alcohols. wikipedia.org They are generally considered to be mildly acidic. wikipedia.org A significant reaction of hydroperoxides is their reduction to alcohols, which can be achieved using reagents like lithium aluminium hydride or phosphite (B83602) esters. wikipedia.org

Organic hydroperoxides play a crucial role in various commercial processes. For instance, they are key intermediates in the production of epoxides and in the Hock process for manufacturing phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. wikipedia.orgencyclopedia.pub Furthermore, these compounds are involved in numerous biological processes, often linked to biodegradation and aging through the formation and decay of peroxides. wikipedia.org

Contextualization of 2-Phenylethylhydroperoxide within the Hydroperoxide Class

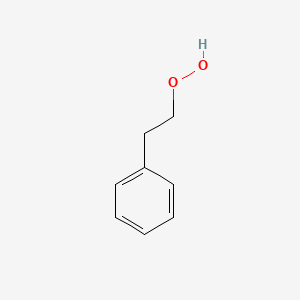

This compound, with the chemical formula C8H10O2, is an organic hydroperoxide where the hydroperoxy group is attached to a 2-phenylethyl group. cymitquimica.com It is a colorless to pale yellow liquid that is sensitive to heat and light, which can cause it to decompose. cymitquimica.com The presence of the phenyl group in its structure influences its reactivity and stability. cymitquimica.com Like other hydroperoxides, it can act as a radical initiator and an oxidizing agent. cymitquimica.com

Research Trajectories in Hydroperoxide Chemistry

Current research in hydroperoxide chemistry is multifaceted, with significant focus on their application in synthesis and their role in biological systems. The development of new synthetic methods utilizing organic peroxides as oxidizing agents and radical initiators remains an active area of investigation. beilstein-journals.org There is also a growing interest in the biological activity of peroxides, particularly in the development of pharmaceuticals. beilstein-journals.org

The study of peroxide rearrangements, such as the Hock and Criegee reactions, continues to be a key area of research, providing insights into reaction mechanisms and enabling the synthesis of valuable chemical products. beilstein-journals.org Furthermore, advancements in analytical techniques are crucial for the qualitative and quantitative determination of thermally labile hydroperoxides. nih.gov The development of methods like gas chromatography-mass spectrometry (GC-MS) for analyzing trimethylsilyl (B98337) (TMS) derivatives of hydroperoxides allows for their successful analysis without significant thermal decomposition. nih.gov

Research is also directed towards more sustainable and environmentally friendly chemical processes. This includes the direct synthesis of hydrogen peroxide, a key precursor for many hydroperoxides, using green methods like photocatalysis. mdpi.comrsc.org Additionally, the electrochemical production of hydrogen peroxide is being explored as a "green" alternative for the chemical industry. acs.org

This compound: A Detailed Profile

Physicochemical Properties

This compound is an organic compound with the molecular formula C8H10O2 and a molar mass of 138.16 g/mol . cymitquimica.com It is typically a colorless to pale yellow liquid. cymitquimica.com Due to the presence of the hydroperoxide group, this compound is sensitive to heat and light, which can lead to its decomposition. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10O2 |

| Molar Mass | 138.16 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| CAS Number | 4794-16-5 cymitquimica.com |

Synthesis and Formation

One of the industrial methods for the synthesis of 2-phenylethanol (B73330) involves the oxidation of propylene (B89431) with this compound. encyclopedia.pubmdpi.commdpi.comresearchgate.netfrontiersin.org The auto-oxidation of ethylbenzene (B125841) at elevated temperatures proceeds with auto-acceleration due to the decomposition of the formed α-phenylethylhydroperoxide into free radicals. ppor.az

Chemical Reactivity and Major Reactions

The chemical reactivity of this compound is largely dictated by the hydroperoxide functional group. This group can participate in a variety of chemical reactions, particularly those involving free radicals. cymitquimica.com

Decomposition: The decomposition of this compound can be influenced by various factors. For instance, its decomposition is reported to be very slow in the presence of copper(II) stearate (B1226849) (CuSt2) alone, but the rate increases with the addition of o-phenanthroline. lookchem.com In the presence of sodium dodecyl sulfate (B86663) (DDS), the decomposition of α-phenylethylhydroperoxide yields nearly equal amounts of phenol and acetaldehyde. ppor.az

Reactions with Other Compounds: The reaction of 1-methyl-1-phenylethyl hydroperoxide with 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite leads to the formation of phenol, acetone, and α-methylstyrene as major products, with acetophenone (B1666503) and 1-methyl-1-phenylethyl alcohol as minor products. rsc.org The decomposition of 1-methyl-1-phenylethyl hydroperoxide by the same phosphite is a catalytic pseudo-first-order reaction that does not appear to involve free radicals. rsc.org

Analytical Reactions: Structurally diverse hydroperoxides, including this compound, can be converted to their trimethylsilyl (TMS) peroxides for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization allows for analysis without significant thermal decomposition of the hydroperoxide. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4794-16-5 |

|---|---|

Molekularformel |

C8H10O2 |

Molekulargewicht |

138.16 g/mol |

IUPAC-Name |

2-hydroperoxyethylbenzene |

InChI |

InChI=1S/C8H10O2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI-Schlüssel |

VZQOBPXGQJXYGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOO |

Kanonische SMILES |

C1=CC=C(C=C1)CCOO |

Andere CAS-Nummern |

4794-16-5 |

Synonyme |

2-PEHP 2-phenylethylhydroperoxide |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Phenylethylhydroperoxide

Direct Synthesis Routes

Direct synthesis methods are specifically designed to produce 2-phenylethylhydroperoxide as the primary product. These routes often involve the controlled oxidation of suitable precursors.

Radical-Initiated Oxidation Pathways of 2-Phenylethyl Precursors

The formation of this compound can be achieved through radical-initiated oxidation of 2-phenylethyl precursors. This process typically involves the autoxidation of compounds like ethylbenzene (B125841). The reaction proceeds via a free-radical chain mechanism where an initiator generates radicals that react with the precursor to form a 2-phenylethyl radical. This radical then reacts with molecular oxygen to produce a 2-phenylethylperoxy radical, which subsequently abstracts a hydrogen atom from another precursor molecule to form this compound and a new 2-phenylethyl radical, thus propagating the chain.

In the oxidation of ethylbenzene, for instance, free radical acceptors are utilized to elucidate the formation of α-phenylethyl hydroperoxide. researchgate.net The process is a non-enzymatic chain reaction involving initiation, propagation, and termination steps. nih.gov The initiation phase often involves the generation of a lipid radical, which in the context of 2-phenylethyl precursors, would be the formation of a 2-phenylethyl radical. nih.gov This radical then reacts with molecular oxygen to form a peroxyl radical, which in turn abstracts a hydrogen atom to yield the hydroperoxide. nih.gov

Photooxidation Reactions Yielding this compound

Photooxidation presents another direct route for the synthesis of this compound. This method utilizes light energy to promote the oxidation of a suitable precursor in the presence of a photosensitizer. The photosensitizer absorbs light and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then react with certain organic molecules, including those with benzylic hydrogens like ethylbenzene, to form hydroperoxides.

For example, the photooxidation of p-xylene (B151628) using a low-pressure mercury lamp has been shown to produce p-methylbenzyl hydroperoxide. sci-hub.se Similarly, the photooxidation of ethylbenzene can yield 1-phenylethyl hydroperoxide. scirp.orgresearchgate.net These reactions are often promoted by a carbonaceous catalyst and ambient light. scirp.org The use of sensitizers like perinaphthenone, which has a high quantum yield for singlet oxygen production, can facilitate these reactions. acs.orgethz.ch

Other Chemical Transformation Methods for PEHPO Generation

Beyond radical and photooxidation, other chemical transformations can generate this compound. One such method involves the reaction of β-halohydroperoxides with a base. For instance, the reaction of 2-bromo-1-phenylethyl hydroperoxide with a base can lead to the formation of various products, including styrene (B11656) oxide and benzoic acid, through different reaction pathways. cdnsciencepub.comcdnsciencepub.com While not a direct synthesis of PEHPO, this demonstrates the transformation of related hydroperoxides.

Indirect Formation Pathways as Reaction Intermediates

In several industrial chemical processes, this compound is not the desired end product but is formed as a crucial, transient intermediate.

Role in the Oxidation of Propylene (B89431) in Industrial Processes

One of the most significant indirect formation pathways for this compound is in the co-production of propylene oxide and styrene. researchgate.netgoogle.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net In this industrial process, ethylbenzene is first oxidized to ethylbenzene hydroperoxide. google.com This hydroperoxide is then used to epoxidize propylene to propylene oxide, a valuable chemical intermediate. wikipedia.org During the initial oxidation of ethylbenzene, minor amounts of 2-phenylethanol (B73330) and its precursor, this compound, are formed as by-products. google.com

Formation via Specific Peroxidation Reactions

This compound can also be formed through specific peroxidation reactions that are not part of large-scale industrial co-production schemes. These reactions often involve the controlled addition of a hydroperoxy group to a phenylethyl moiety. For instance, the reaction of olefins with N-chloroacetamide or 1,3-dibromo-5,5-dimethylhydantoin (B127087) and hydrogen peroxide can afford β-halohydroperoxides. cdnsciencepub.comcdnsciencepub.com While this specific example leads to a halogenated hydroperoxide, similar principles of electrophilic addition of a hydroperoxy group could be applied to phenylethyl-containing substrates to generate this compound.

Chemoenzymatic and Biocatalytic Synthesis Approaches

While this compound (PEHPO) is noted as a reactant in certain chemical syntheses, its own formation through chemoenzymatic and biocatalytic methods is not widely documented. mdpi.comresearchgate.netmdpi.com The exploration of such pathways involves understanding general enzymatic mechanisms for hydroperoxide generation and examining its potential, though unconfirmed, role in microbial metabolic contexts.

Enzymatic Generation Mechanisms (e.g., related to lipid peroxidation pathways)

The enzymatic synthesis of hydroperoxides is a well-known process in biochemistry, primarily associated with the peroxidation of lipids. wikipedia.org This process can occur through either enzymatic or non-enzymatic pathways. mdpi.com The enzymatic route is regulated by enzymes such as lipoxygenases, cyclooxygenases, and cytochrome p450. mdpi.com Lipoxygenases, in particular, lead to the production of hydroperoxides. mdpi.com

The general mechanism of lipid peroxidation involves a radical chain reaction with three main phases: initiation, propagation, and termination. wikipedia.org

Initiation : An oxidizing agent, such as a hydroxyl radical (OH•), abstracts an allylic hydrogen atom from a polyunsaturated fatty acid (PUFA), resulting in the formation of an unstable lipid radical (L•). wikipedia.orgmdpi.com

Propagation : The lipid radical rapidly reacts with molecular oxygen (O₂) to create a lipid peroxyl radical (LOO•). wikipedia.orgmdpi.com This radical can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a more stable lipid hydroperoxide (LOOH). wikipedia.orgmdpi.com

Termination : The reaction ceases when radicals are consumed, for instance, when two lipid peroxyl radicals react with each other. wikipedia.org

Antioxidant enzymes like superoxide (B77818) dismutase, catalase, and peroxidase play a role in mitigating this process by reducing the concentration of precursors like hydrogen peroxide. wikipedia.org While this mechanism explains the formation of lipid hydroperoxides from PUFAs, the specific enzymatic generation of this compound from a substrate like ethylbenzene is not detailed in existing research. However, the general principles of enzymatic hydroperoxide formation provide a theoretical framework for how such a synthesis might be approached.

| Phase | Description | Key Species Involved |

|---|---|---|

| Initiation | An initial oxidizing agent abstracts a hydrogen atom from a lipid (typically a PUFA). | Polyunsaturated fatty acids (PUFAs), Hydroxyl radical (OH•), Lipid radical (L•) |

| Propagation | The lipid radical reacts with oxygen, and the resulting peroxyl radical abstracts hydrogen from another lipid, continuing the chain reaction. | Lipid radical (L•), Molecular oxygen (O₂), Lipid peroxyl radical (LOO•), Lipid hydroperoxide (LOOH) |

| Termination | The reaction is halted when two radicals combine to form a non-radical product. | Lipid peroxyl radicals (LOO•) |

Microbial Production Contexts

In contrast to its role as a reagent in the chemical synthesis of 2-phenylethanol (2-PE), this compound does not appear as an intermediate in the established microbial biosynthesis pathways for 2-PE. mdpi.comresearchgate.netmdpi.comnih.gov The primary biotechnological methods for producing 2-PE rely on microbial fermentation, particularly using various yeast species. nih.gov These processes utilize two main metabolic routes: the Ehrlich pathway and the Shikimate pathway.

The Ehrlich Pathway is the most common and efficient route for 2-PE bioproduction. nih.gov It involves the conversion of the amino acid L-phenylalanine into 2-PE through a three-step enzymatic process:

Transamination : L-phenylalanine is converted to phenylpyruvate. researchgate.netresearchgate.net

Decarboxylation : Phenylpyruvate is decarboxylated to form phenylacetaldehyde. researchgate.netresearchgate.net

Reduction : Phenylacetaldehyde is finally reduced to 2-phenylethanol. researchgate.netresearchgate.net

The de novo Shikimate Pathway allows yeasts to synthesize 2-PE from simple sugars. nih.gov This pathway begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.comnih.gov Through a series of enzymatic reactions involving intermediates like chorismate and prephenate, the pathway ultimately produces phenylpyruvate, which then enters the final steps of the Ehrlich pathway to yield 2-PE. nih.gov

Neither of these well-characterized pathways involves this compound as a metabolic intermediate. Its connection to 2-phenylethanol is strictly within the domain of chemical synthesis, where it is used to oxidize propylene in one of the industrial methods for producing 2-PE. mdpi.commdpi.comresearchgate.netijfmr.com

| Pathway | Starting Substrate(s) | Key Intermediates | Final Product |

|---|---|---|---|

| Ehrlich Pathway | L-Phenylalanine | Phenylpyruvate, Phenylacetaldehyde | 2-Phenylethanol |

| Shikimate Pathway | Glucose (or other simple sugars) | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P), Chorismate, Prephenate, Phenylpyruvate | 2-Phenylethanol |

Reactivity and Reaction Mechanisms of 2 Phenylethylhydroperoxide

Radical-Mediated Reactions

2-Phenylethylhydroperoxide (PEHPO), like other organic peroxides, is characterized by its relatively weak oxygen-oxygen single bond. This bond has a low bond dissociation energy, making it susceptible to cleavage under mild conditions, such as exposure to heat or ultraviolet radiation, which initiates radical reactions. wikipedia.orgyoutube.com

The primary pathway for radical initiation involving PEHPO is the homolytic cleavage of the peroxide bond (-O-O-). This process involves the equal distribution of the bonding electrons to each oxygen atom, resulting in the formation of two distinct radical species: a 2-phenylethoxy radical and a hydroxyl radical. wikipedia.orgyoutube.com

Reaction Scheme: Homolytic Cleavage of PEHPO

C₆H₅CH₂CH₂OOH → C₆H₅CH₂CH₂O• + •OH

This initiation step is fundamental to processes where PEHPO is used as a radical initiator. wikipedia.org The generated radicals are highly reactive species with unpaired electrons that can subsequently trigger further chemical transformations. youtube.comyoutube.com The energy required for this bond scission can be supplied thermally or photochemically. wikipedia.org

Studies on the closely related α-phenylethylhydroperoxide have shown that its decomposition can be induced by peroxy radicals. cdnsciencepub.com This interaction leads to the formation of both an alcohol (methylphenylcarbinol) and a ketone (acetophenone), alongside an alkoxy radical. cdnsciencepub.com It is proposed that these products are formed concurrently during the reaction between the peroxy radical and the hydroperoxide. cdnsciencepub.com The rate constant for the reaction between α-phenylethylhydroperoxy radicals and the hydroperoxide has been measured, highlighting the kinetic feasibility of this pathway. cdnsciencepub.com

Table 1: Products from the Induced Decomposition of α-Phenylethylhydroperoxide

| Reactants | Major Products |

|---|

Alkoxy radicals are recognized as powerful synthetic intermediates that can participate in various reactions, including hydrogen-atom abstraction. rsc.orgnih.gov A 2-phenylethoxy radical, generated from PEHPO cleavage, or another alkoxy radical in the system can abstract the weakly bonded hydroperoxidic hydrogen atom from a PEHPO molecule. This reaction regenerates an alcohol and produces a 2-phenylethylperoxy radical.

Reaction Scheme: Reaction with an Alkoxy Radical

C₆H₅CH₂CH₂OOH + RO• → C₆H₅CH₂CH₂OO• + ROH

In radical chain reactions, such as polymerization or autoxidation, PEHPO and its derived radicals play a crucial role in the propagation and termination steps. wikipedia.orgwikipedia.org

Chain Propagation: A propagation step is characterized by the reaction of a radical with a neutral molecule to form a new radical and a new neutral molecule, thus continuing the chain. youtube.comtaylorandfrancis.com The 2-phenylethoxy and hydroxyl radicals formed during the initiation of PEHPO can abstract a hydrogen atom from a suitable substrate (R-H), generating a new carbon-centered radical (R•) that propagates the chain reaction.

Step 1: C₆H₅CH₂CH₂O• + R-H → C₆H₅CH₂CH₂OH + R•

Step 2: •OH + R-H → H₂O + R•

The newly formed alkyl radical (R•) can then react with molecular oxygen (if present) to form a peroxy radical (ROO•), a key step in autoxidation processes. wikipedia.org This peroxy radical can then abstract a hydrogen from another molecule, including PEHPO itself, further propagating the chain. cdnsciencepub.com

Chain Termination: Termination occurs when two radical species combine to form a stable, non-radical product, thereby ending the chain reaction. taylorandfrancis.comyoutube.com This process becomes more probable as the concentration of radicals increases. Several termination pathways are possible in a system containing PEHPO.

Combination of two 2-phenylethoxy radicals: 2 C₆H₅CH₂CH₂O• → C₆H₅CH₂CH₂O-OCH₂CH₂C₆H₅ (a peroxide)

Combination of a 2-phenylethoxy radical with a hydroxyl radical: C₆H₅CH₂CH₂O• + •OH → C₆H₅CH₂CH₂OOH (reformation of PEHPO)

Combination involving other radicals in the system: C₆H₅CH₂CH₂O• + R• → C₆H₅CH₂CH₂OR

The key feature of a termination step is the consumption of two radicals with no new radicals being generated on the product side. youtube.com

Autoxidation is the spontaneous oxidation of organic compounds by atmospheric oxygen, proceeding via a free-radical chain mechanism. wikipedia.org This process is responsible for the degradation of many organic materials, including plastics and oils. wikipedia.org Hydroperoxides like PEHPO are central intermediates and products in these reactions.

Initiation: Formation of initial radicals from a substrate molecule.

Propagation: The substrate radical reacts with oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen from another substrate molecule, yielding a hydroperoxide (like PEHPO) and regenerating a substrate radical.

R• + O₂ → ROO•

ROO• + R-H → ROOH + R•

Termination: Combination of radicals to form non-radical products.

The decomposition of the hydroperoxide itself can serve as a crucial source of radicals, accelerating the oxidation in what is known as an autocatalytic reaction. cdnsciencepub.comwikipedia.org The induced decomposition of α-phenylethylhydroperoxide has been identified as a sufficiently fast process to be the primary source of radicals during the autoxidation of ethylbenzene (B125841). cdnsciencepub.com

Non-Radical Reaction Mechanisms

While homolytic cleavage is dominant under thermal or photochemical conditions, the O-O bond in PEHPO can also break heterolytically. Heterolytic cleavage involves the uneven distribution of the bonding electrons, resulting in the formation of a cation and an anion. This pathway is typically facilitated by the presence of acids, bases, or metal ions.

In the presence of a diiron(II) compound, for example, a similar hydroperoxide (2-methyl-1-phenylprop-2-yl hydroperoxide) has been shown to undergo heterolytic O-O bond cleavage. nih.gov The presence of protons is noted as a significant factor in promoting this type of cleavage. nih.gov This suggests that acidic conditions can catalyze the heterolytic scission of the peroxide bond in PEHPO, likely proceeding through protonation of one of the oxygen atoms, which creates a better leaving group (water).

Reaction Scheme: Acid-Catalyzed Heterolytic Cleavage

C₆H₅CH₂CH₂OOH + H⁺ ⇌ C₆H₅CH₂CH₂OO⁺H₂

C₆H₅CH₂CH₂OO⁺H₂ → [C₆H₅CH₂CH₂O⁺] + H₂O

The resulting cationic species can then undergo rearrangement or react with nucleophiles present in the medium. This type of reactivity is distinct from the radical pathways and leads to a different set of products.

Redox Reactions and Oxidizing Agent Properties

As a hydroperoxide, this compound possesses a weak oxygen-oxygen single bond, making it an effective oxidizing agent. In redox reactions, the hydroperoxide is reduced while the other reactant is oxidized. This reactivity is central to its role in various chemical transformations. The oxidizing power stems from the peroxide functional group (-OOH), where the oxygen atoms have an oxidation state of -1 and are readily reduced to more stable states, typically in water or an alcohol (oxidation state -2).

The general mechanism involves the transfer of an oxygen atom from the hydroperoxide to a substrate. This property is fundamental to processes like the epoxidation of alkenes or the oxidation of sulfides to sulfoxides and sulfones. The reaction efficiency and selectivity can be influenced by catalysts, solvents, and temperature.

Reactions with Phosphites and Other Reducing Agents

The reaction between hydroperoxides and organophosphorus compounds, such as phosphites, is a well-documented reduction-oxidation process. While specific studies on this compound are scarce, research on analogous compounds like 1-methyl-1-phenylethyl hydroperoxide demonstrates a stoichiometric reduction of the hydroperoxide to its corresponding alcohol. In the case of this compound, the expected product would be 2-phenylethanol (B73330).

The reaction with a phosphite (B83602) ester, for instance, typically proceeds with the phosphite being oxidized to a phosphate (B84403) ester. The reaction can be complex, sometimes involving radical intermediates alongside the primary ionic pathway, especially under different conditions or with varying hydroperoxide-to-phosphite ratios. For example, studies on the reaction of 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite with 1-methyl-1-phenylethyl hydroperoxide show the formation of alcohol as a minor product, with phenols and other rearrangement products dominating under certain conditions, suggesting that acid-catalyzed and radical-induced decompositions can occur concurrently rsc.org.

Base-Catalyzed Decomposition Pathways

The decomposition of hydroperoxides can be significantly influenced by the presence of bases. Bases can deprotonate the hydroperoxide to form the corresponding hydroperoxide anion (ROO⁻). This anion is a potent nucleophile and can participate in various reactions.

For this compound, a base would facilitate the formation of the 2-phenylethylperoxide anion. The subsequent decomposition pathway can lead to the formation of carbonyl compounds and alcohols. The specific products would depend on the structure of the hydroperoxide and the reaction conditions. The presence of basic impurities is known to adversely affect the stability of similar hydroperoxides, accelerating their decomposition repec.org.

Decomposition Pathways and Products

Thermal Degradation Kinetics and Mechanisms

The thermal decomposition of hydroperoxides is a critical aspect of their chemistry, particularly concerning safety and industrial application. The process is typically initiated by the homolytic cleavage of the weak O-O bond, which has a dissociation energy of approximately 30-40 kcal/mol. This initial step produces an alkoxy radical (RO•) and a hydroxyl radical (•OH).

For this compound, this would yield the 2-phenylethoxy radical and a hydroxyl radical. These highly reactive radicals can then initiate a cascade of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

Beta-scission: The 2-phenylethoxy radical can undergo C-C bond cleavage to yield formaldehyde (B43269) and a benzyl (B1604629) radical.

Rearrangement: Molecular rearrangements can lead to the formation of various stable end-products.

Kinetic studies on analogous hydroperoxides, such as 2-pinane hydroperoxide and cumene (B47948) hydroperoxide, often show first-order or half-order reaction kinetics repec.orgresearchgate.net. The activation energy for the thermal decomposition of 2-pinane hydroperoxide was found to be approximately 110.0 kJ/mol repec.org, while for cumene hydroperoxide, it was measured at 122.0 ± 3.0 kJ/mol researchgate.net. These values provide an estimated range for the energy barrier to the thermal decomposition of similar hydroperoxides.

Table 1: Comparative Thermal Decomposition Data for Analogous Hydroperoxides

| Compound | Reaction Order | Activation Energy (Ea) | Key Decomposition Products |

|---|---|---|---|

| Cumene Hydroperoxide | 0.5 researchgate.net | 122.0 ± 3.0 kJ/mol researchgate.net | Acetone (B3395972), Phenol (B47542), α-Methylstyrene rsc.org |

| 2-Pinane Hydroperoxide | 1 repec.org | ~110.0 kJ/mol repec.org | Pinonaldehyde, Nopinone, 2,3-Pinanediol repec.org |

Note: Data for this compound is not available and is presented here via analogy.

Photolytic Degradation Pathways

Photolytic degradation occurs when a molecule absorbs light energy, leading to bond cleavage. The peroxide bond (O-O) is susceptible to photolysis upon absorption of UV radiation. Similar to thermal decomposition, the primary step is the homolytic cleavage of the O-O bond to produce alkoxy and hydroxyl radicals.

The subsequent reactions of these photochemically generated radicals would follow pathways similar to those in thermal degradation, leading to a complex mixture of products. The efficiency of photolytic degradation is dependent on the wavelength of light and the presence of photosensitizers.

Catalyzed Decomposition (e.g., metal-catalyzed)

The decomposition of hydroperoxides is readily catalyzed by transition metals, such as cobalt, copper, nickel, and iron rsc.orgnih.gov. These metals can participate in one-electron redox cycles, dramatically accelerating the rate of decomposition even at low temperatures.

The general mechanism, known as the Haber-Weiss mechanism, involves the following steps:

Reduction: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

Oxidation: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

This catalytic cycle generates alkoxy (RO•) and peroxy (ROO•) radicals, which then drive further reactions. For this compound, this would lead to the formation of 2-phenylethoxy and 2-phenylethylperoxy radicals. The product distribution can be complex and is highly dependent on the metal catalyst, solvent, and reaction conditions. For example, cobalt(II) carboxylates are industry-standard catalysts for the decomposition of cumene hydroperoxide to initiate polymerization nih.gov. The reaction order with respect to the hydroperoxide can vary depending on the metal used; for instance, decomposition of 1-methyl-1-phenylethyl hydroperoxide is second order for zinc complexes but first order for nickel complexes rsc.org.

Identification of Stable and Transient Degradation Products

The degradation of this compound can proceed through various pathways, leading to the formation of a range of stable and transient products. The specific products formed are highly dependent on the reaction conditions, such as temperature, the presence of catalysts (e.g., metal ions or bases), and the reaction medium. While detailed studies exclusively focusing on this compound are limited, the degradation pathways can be inferred from research on structurally similar hydroperoxides.

The primary mechanism of degradation involves the cleavage of the weak oxygen-oxygen bond in the hydroperoxide group, which can occur homolytically to form radical intermediates or heterolytically, especially in the presence of acids or bases.

Stable Degradation Products:

Research into the base-catalyzed reaction of analogous compounds, such as 2-bromo-1-phenylethyl hydroperoxide, provides insight into the potential stable degradation products of this compound. The reaction of this bromo-substituted analog with a base has been shown to yield styrene (B11656) oxide, benzoic acid, and benzaldehyde (B42025) cdnsciencepub.com. These products suggest that cleavage and rearrangement reactions are significant degradation pathways.

Based on this and general knowledge of hydroperoxide reactivity, the following stable products can be anticipated from the decomposition of this compound:

Phenethyl Alcohol: Formed by the reduction of the hydroperoxide.

Acetophenone (B1666503): A potential product resulting from cleavage of the ethyl side chain and subsequent oxidation.

Phenylacetaldehyde: Another possible cleavage product.

Styrene: Could be formed through dehydration and rearrangement reactions.

Benzoic Acid: Arising from more extensive oxidation and cleavage of the side chain cdnsciencepub.com.

Benzaldehyde: A potential product from the cleavage of the C-C bond adjacent to the phenyl group cdnsciencepub.com.

Transient Degradation Products:

The initial decomposition of this compound is expected to generate highly reactive transient species. Homolytic cleavage of the O-O bond would produce a 2-phenylethyloxyl radical and a hydroxyl radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to aromatic rings, and fragmentation, leading to the formation of the stable products listed above.

In the presence of other reagents, different transient species may be formed. For instance, in base-catalyzed reactions, anionic intermediates are likely to play a crucial role in the reaction mechanism.

The table below summarizes the potential degradation products of this compound based on the analysis of related compounds.

| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Probable Formation Pathway |

| Stable Products | |||

| Phenethyl Alcohol | C₈H₁₀O | 122.16 | Reduction |

| Acetophenone | C₈H₈O | 120.15 | Cleavage and Oxidation |

| Phenylacetaldehyde | C₈H₈O | 120.15 | Cleavage |

| Styrene | C₈H₈ | 104.15 | Dehydration/Rearrangement |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Oxidative Cleavage cdnsciencepub.com |

| Benzaldehyde | C₇H₆O | 106.12 | Cleavage cdnsciencepub.com |

| Styrene Oxide | C₈H₈O | 120.15 | Rearrangement (by analogy) cdnsciencepub.com |

| Transient Species | |||

| 2-Phenylethyloxyl Radical | C₈H₉O• | 121.16 | Homolytic O-O Cleavage |

| Hydroxyl Radical | HO• | 17.01 | Homolytic O-O Cleavage |

Role and Mechanisms in Biological Systems Non Clinical Focus

Endogenous Formation Pathways

The formation of PEHPO in biological systems is hypothesized to occur through pathways linked to oxidative stress and the metabolism of endogenous aromatic compounds.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. While direct evidence for PEHPO's role is limited, its formation can be postulated as a consequence of oxidative events. The metabolism of 2-phenylethylamine, a naturally occurring monoamine alkaloid, has been shown to generate ROS, including hydrogen peroxide (H₂O₂) nih.govoup.com. This process, catalyzed by enzymes such as monoamine oxidase, can contribute to an oxidative environment where the formation of hydroperoxides is more likely nih.govwikipedia.org.

The presence of ROS can lead to the abstraction of a hydrogen atom from the ethyl side chain of 2-phenylethylamine, forming a 2-phenylethyl radical. The subsequent reaction of this radical with molecular oxygen (O₂) would then lead to the formation of a 2-phenylethylperoxyl radical, which can then be reduced to 2-phenylethylhydroperoxide nih.govwestlake.edu.cn. This places PEHPO as a potential marker and mediator of oxidative stress stemming from the metabolic processing of certain endogenous amines. Studies on the precursor, phenethylamine, have indicated its potential to induce oxidative stress, further supporting the plausibility of PEHPO formation under such conditions nih.gov.

Lipid peroxidation is a well-established mechanism of oxidative damage to cellular membranes and other lipid-containing structures. This process typically involves the attack of ROS on polyunsaturated fatty acids. However, similar mechanisms can be applied to other molecules with susceptible C-H bonds, such as the ethyl group of 2-phenylethylamine.

Non-Enzymatic Formation: In the presence of potent oxidizing agents like hydroxyl radicals (•OH), a hydrogen atom can be abstracted from the benzylic position of the ethyl side chain of 2-phenylethylamine, which is particularly susceptible to abstraction. This generates a carbon-centered radical. The reaction with molecular oxygen is extremely rapid, leading to the formation of a peroxyl radical. This radical can then abstract a hydrogen atom from another molecule (such as a fatty acid or an antioxidant) to form the hydroperoxide, PEHPO.

Enzymatic Formation: While specific enzymatic pathways for PEHPO formation are not documented, some enzymes involved in oxidative metabolism could potentially contribute. For instance, peroxidases, in the presence of hydrogen peroxide, can catalyze the oxidation of various substrates, including aromatic compounds nih.govresearchgate.net. It is conceivable that under certain conditions, enzymatic reactions could generate a 2-phenylethyl radical, initiating the peroxidation cascade.

The table below summarizes the key steps in the proposed non-enzymatic formation of this compound.

| Step | Reaction | Description |

| Initiation | 2-Phenylethylamine + •OH | Abstraction of a hydrogen atom from the ethyl side chain by a hydroxyl radical, forming a 2-phenylethyl radical. |

| Propagation | 2-Phenylethyl radical + O₂ | Rapid reaction of the carbon-centered radical with molecular oxygen to form a 2-phenylethylperoxyl radical. |

| 2-Phenylethylperoxyl radical + RH | The peroxyl radical abstracts a hydrogen atom from a donor molecule (RH) to form this compound (PEHPO) and a new radical (R•). |

Organic hydroperoxides are known to be reactive molecules capable of interacting with biological macromolecules. While specific studies on PEHPO are lacking, the general reactivity of hydroperoxides suggests potential interactions. The peroxide bond (-O-O-) is relatively weak and can be cleaved to form reactive radicals, such as alkoxyl and peroxyl radicals.

These radicals can then participate in further reactions. For instance, they can abstract hydrogen atoms from amino acid residues in proteins, leading to the formation of protein carbonyls or cross-linking. Similarly, they can react with the bases or the sugar-phosphate backbone of DNA. The interaction of hydroxylated biphenyls, which share the aromatic characteristic with PEHPO, with proteins is a known phenomenon that affects their biological activity nih.gov.

Metabolic Fates and Transformation in Biological Matrices

Once formed, this compound would be subject to the cell's detoxification and metabolic machinery.

The primary enzymatic pathway for the detoxification of organic hydroperoxides involves their reduction to the corresponding alcohols. This reaction is catalyzed by a class of enzymes known as peroxidases nih.govnih.gov. In the case of PEHPO, it would be reduced to 2-phenylethanol (B73330).

Several enzyme families could be involved in this process:

Peroxiredoxins (Prxs): This is another important family of antioxidant enzymes that reduce peroxides. They are typically dependent on thioredoxin for their regeneration nih.gov.

The table below outlines the key enzymes involved in the probable reduction of this compound.

| Enzyme Family | Cofactor/Substrate | Product of PEHPO Reduction | Cellular Location |

| Glutathione (B108866) Peroxidases (GPxs) | Glutathione (GSH) | 2-Phenylethanol | Cytosol, Mitochondria |

| Peroxiredoxins (Prxs) | Thioredoxin | 2-Phenylethanol | Cytosol, Mitochondria, Peroxisomes |

The metabolism of 2-phenylethylamine ultimately leads to phenylacetic acid and 2-phenylethanol nih.govresearchgate.net. The reduction of PEHPO to 2-phenylethanol would therefore represent a detoxification step that funnels this reactive intermediate into a known metabolic pathway.

In addition to enzymatic reduction, non-enzymatic antioxidants could also play a role in the degradation of this compound. Antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can directly react with peroxyl radicals, thereby breaking the chain reaction of peroxidation and preventing the formation of new hydroperoxides.

Furthermore, the breakdown of PEHPO can be catalyzed by transition metals, such as iron, through Fenton-like reactions. This would lead to the formation of reactive alkoxyl and peroxyl radicals, which can then be scavenged by antioxidants. However, this process can also lead to further oxidative damage if the antioxidant capacity of the cell is overwhelmed. The primary defense mechanism against hydroperoxides remains their enzymatic reduction by systems such as the glutathione peroxidases mdpi.comresearchgate.net.

Analytical Methodologies for 2 Phenylethylhydroperoxide Research

Chromatographic Techniques

Chromatography is fundamental to separating 2-phenylethylhydroperoxide from complex mixtures for identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent separation techniques utilized for the analysis of hydroperoxides. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., trimethylsilylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. However, hydroperoxides like this compound are often thermally labile and possess active hydrogen atoms, making them unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is employed to enhance their volatility and thermal stability. nih.gov

Trimethylsilylation is a common derivatization strategy. In this process, the active hydrogen of the hydroperoxide group (-OOH) is replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting TMS ether is more volatile and less prone to degradation at the high temperatures required for GC analysis.

Following derivatization, the sample is injected into the GC-MS system. The components are separated on a capillary column (e.g., RTX-5MS) and subsequently ionized and detected by the mass spectrometer. researchgate.net The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the derivatized this compound.

Table 1: GC-MS Derivatization Strategy for this compound

| Step | Description | Purpose |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar trimethylsilylating agent. nih.gov | To replace the active proton of the hydroperoxide group with a TMS group. |

| Reaction | The hydroperoxide is reacted with the silylating agent. | Increases thermal stability and volatility of the analyte for GC analysis. nih.gov |

| Analysis | The derivatized sample is analyzed by GC-MS. | Separation from other components and identification based on retention time and mass spectrum. researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a highly prevalent technique for analyzing hydroperoxides, as it is performed at or near ambient temperature, thus avoiding thermal degradation. thermofisher.com The separation is typically achieved on a reversed-phase column, such as a C18 column. thermofisher.comnih.gov Due to the fact that hydroperoxides often lack a strong chromophore for standard UV detection, specialized detectors are required to achieve high sensitivity and selectivity.

Electrochemical Detection (ED): This method offers high selectivity and sensitivity for electroactive compounds like hydroperoxides. thermofisher.com The HPLC system is coupled with an electrochemical detector where a potential is applied to a working electrode. Hydroperoxides are reduced at the electrode surface, generating a current that is proportional to their concentration. Reductive electrochemical detection using carbon or mercury-drop working electrodes has been successfully applied for hydroperoxide analysis. thermofisher.comtandfonline.com

Fluorescence Detection (FLD): This is another highly sensitive detection method. Since hydroperoxides are not naturally fluorescent, a post-column derivatization step is necessary. ametsoc.orgresearchgate.net After the analyte elutes from the HPLC column, it is mixed with a reagent that reacts with the hydroperoxide to produce a highly fluorescent product. A common reaction involves the oxidation of non-fluorescent reagents like p-hydroxyphenylacetic acid in the presence of a peroxidase enzyme to yield a fluorescent dimer, which is then measured by the fluorescence detector. ametsoc.orgresearchgate.net

Table 2: Common HPLC Detectors for Hydroperoxide Analysis

| Detector Type | Principle | Derivatization Required? | Key Advantages |

|---|---|---|---|

| Electrochemical (ED) | Measures current from the reduction of hydroperoxides at an electrode. tandfonline.com | No | High sensitivity and selectivity, direct detection. thermofisher.com |

| Fluorescence (FLD) | Measures fluorescence of a product formed from a post-column reaction. ametsoc.org | Yes | Very high sensitivity, low detection limits. researchgate.netnih.gov |

| Diode Array (DAD)/UV | Measures UV absorbance; often after reaction to form a chromophore. nih.gov | Often Yes | Provides spectral information. |

Chiral Chromatography for Stereoisomer Analysis

Chirality, or the existence of non-superimposable mirror image molecules (enantiomers), is a critical aspect of molecular chemistry. nih.gov If this compound is synthesized or generated in a way that creates a stereocenter, a racemic mixture (a 50:50 mixture of enantiomers) may result. sigmaaldrich.com Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques.

Chiral chromatography, a specialized form of HPLC, is used to resolve these stereoisomers. ntu.edu.sg The separation is achieved using a chiral stationary phase (CSP). sigmaaldrich.com A CSP is a column packing material that is itself enantiomerically pure. The two enantiomers of this compound will interact differently with the chiral stationary phase, forming temporary diastereomeric complexes with different stabilities. sigmaaldrich.com This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used for this purpose. sigmaaldrich.com

Spectroscopic Methods for Mechanistic Studies

Spectroscopic methods are indispensable for studying reaction mechanisms involving this compound, allowing for the direct detection of transient species and the structural determination of reaction intermediates and final products.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Kinetics

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific and sensitive technique for the direct detection of chemical species that have one or more unpaired electrons, such as free radicals. researchgate.netnih.gov This makes it the definitive method for studying reactions where this compound may decompose or react to form radical intermediates (e.g., alkoxyl or peroxyl radicals). researchgate.net

Biologically relevant radicals often have very short lifetimes, making their direct detection difficult. nih.gov To circumvent this, a technique called "spin trapping" is used. A "spin trap," such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is added to the reaction mixture. mdpi.com This compound reacts with the short-lived, highly reactive radical to form a much more stable radical adduct. mdpi.com This stable adduct accumulates to a concentration that can be readily detected by the ESR spectrometer. The resulting ESR spectrum provides characteristic hyperfine splitting patterns that can be used to identify the original trapped radical, providing direct evidence for its formation in the reaction. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.netscilit.com It is non-destructive and provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule. researchgate.net

In the context of this compound research, NMR is used to:

Confirm Structure: The ¹H and ¹³C NMR spectra of this compound provide a unique set of signals (chemical shifts, integration, and coupling patterns) that confirm its molecular structure. The proton of the hydroperoxy group (-OOH) gives a characteristic resonance in the ¹H NMR spectrum. acs.orgnih.gov

Identify Products: When this compound is used in a reaction, NMR can be used to analyze the resulting mixture and identify the structures of the products formed.

Study Intermediates: In some cases, if reaction intermediates are stable enough to be observed, NMR can provide crucial structural information to help elucidate the reaction pathway. Various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to piece together complex molecular structures.

Table 3: Application of NMR in this compound Research

| NMR Technique | Information Provided | Application |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. The hydroperoxy proton (OOH) signal is characteristic. acs.org | Structural confirmation, identification of products, quantitative analysis. nih.gov |

| ¹³C NMR | Information about the carbon skeleton of the molecule. | Structural elucidation of the main compound, intermediates, and products. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between different nuclei (H-H, C-H). | Detailed structural analysis and unambiguous assignment of signals for complex molecules. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique utilized to monitor the kinetics of chemical reactions by measuring the change in the concentration of reactants or products over time. sapub.org This method is particularly effective when a reactant or product involved in the reaction absorbs light in the UV-Vis spectrum, and its concentration can be related to the absorbance via the Beer-Lambert law. In the context of this compound, UV-Vis spectroscopy can be employed to follow the rate of its decomposition or its reaction with other species.

The principle involves monitoring the change in absorbance at a specific wavelength corresponding to a chromophore in the molecule. For reactions involving this compound, this could be the aromatic ring, which absorbs UV light. sapub.org As the reaction proceeds, the concentration of this compound or a colored product will change, leading to a corresponding change in the absorbance of the solution. By recording the absorbance at regular time intervals, a kinetic profile can be constructed. thermofisher.com

For instance, in a Fenton oxidation process, where a substance is oxidized by hydrogen peroxide and an iron catalyst, UV-Vis spectroscopy can track the degradation of the target molecule. ntnu.noresearchgate.net A similar setup could be used to study the decomposition of this compound. The reaction rate constant can be determined by fitting the absorbance versus time data to an appropriate rate law, such as a pseudo-first-order kinetic model. sapub.orgresearchgate.net Temperature control is crucial in these studies, as reaction rates are temperature-dependent, and kinetic parameters like activation energy can be determined by conducting the experiment at various temperatures. sapub.orgresearchgate.net

Table 1: Hypothetical Kinetic Data for this compound Decomposition Monitored by UV-Vis Spectroscopy Reaction Conditions: [this compound]₀ = 0.01 M, pH = 4, Temperature = 25°C, Wavelength = 254 nm

| Time (minutes) | Absorbance | Concentration (M) | ln(Concentration) |

| 0 | 0.800 | 0.0100 | -4.605 |

| 10 | 0.656 | 0.0082 | -4.804 |

| 20 | 0.538 | 0.0067 | -5.003 |

| 30 | 0.441 | 0.0055 | -5.202 |

| 40 | 0.362 | 0.0045 | -5.401 |

| 50 | 0.297 | 0.0037 | -5.600 |

| 60 | 0.243 | 0.0030 | -5.809 |

Mass Spectrometry Applications for Reaction Product Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). longdom.org It is an indispensable tool in the study of chemical reactions, including those involving this compound, as it allows for the precise determination of the molecular weights of reaction products, intermediates, and byproducts, thereby offering critical insights into the reaction pathway.

Hyphenated MS Techniques for Complex Mixture Analysis

Reaction mixtures are often complex, containing unreacted starting materials, various intermediates, and multiple products. asdlib.org Hyphenated techniques, which combine a separation method with mass spectrometry, are exceptionally well-suited for analyzing such complex samples. longdom.orgnih.gov The most common configurations are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). longdom.orgnih.gov

In these techniques, the chromatography component first separates the individual compounds in the mixture. longdom.orgasdlib.org As each separated compound elutes from the chromatographic column, it is introduced directly into the mass spectrometer. The MS then ionizes the compound and analyzes its mass, providing both qualitative identification and quantitative data. asdlib.org This approach is invaluable for analyzing the products of this compound reactions, as it can separate and identify structurally similar compounds, such as isomers, that might be formed. ox.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. longdom.org Reaction products from this compound decomposition that are volatile can be effectively separated and identified using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most widely used hyphenated techniques and is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. longdom.orgox.ac.uk This makes it particularly useful for analyzing a wide array of potential products from this compound reactions that may not be suitable for GC analysis.

Table 2: Common Hyphenated Mass Spectrometry Techniques for Reaction Analysis

| Technique | Principle | Application in this compound Research |

| GC-MS | Separates volatile compounds in a gas stream before MS detection. longdom.org | Identification of volatile decomposition products like acetophenone (B1666503) or phenethyl alcohol. |

| LC-MS | Separates compounds in a liquid mobile phase before MS detection. longdom.org | Analysis of a wide range of products, including non-volatile or thermally sensitive compounds. ox.ac.uk |

| CE-MS | Separates charged analytes based on electrophoretic mobility before MS detection. longdom.org | Analysis of ionic reaction intermediates or products. |

| LC-MS/MS | Involves two stages of mass analysis for greater selectivity and structural information. nih.gov | Detailed structural elucidation of unknown reaction products. |

Fragment Ion Analysis in Mechanistic Investigations

Tandem mass spectrometry (MS/MS) is a crucial tool for mechanistic studies. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that aids in its identification. youtube.com

For mechanistic investigations of this compound reactions, analyzing the fragmentation patterns of the products can confirm their proposed structures. By comparing the mass spectra of suspected products with those of known standards or by interpreting the fragmentation pathways, researchers can deduce the structures of new compounds formed during the reaction. Different fragmentation techniques, such as Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), can be employed to generate comprehensive fragmentation data. nih.gov

For example, the fragmentation of this compound itself would likely involve cleavage of the weak oxygen-oxygen bond of the hydroperoxide group, as well as fragmentation of the phenylethyl side chain. Observing specific fragment ions in the mass spectra of reaction products can help piece together the reaction mechanism, identifying which parts of the original molecule have been altered.

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Structural Information Provided |

| 121 | [C₈H₉O]⁺ | Loss of OH radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, suggesting rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium cation, characteristic of benzyl (B1604629) compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Theoretical and Computational Studies of 2 Phenylethylhydroperoxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-phenylethylhydroperoxide. hakon-art.comdergipark.org.trnih.govdoi.org These methods allow for the detailed examination of the molecule's electronic landscape and its implications for chemical reactivity. hakon-art.com

The electronic structure of this compound governs its reactivity. Key aspects such as the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO) are elucidated through quantum chemical calculations. dergipark.org.trdoi.org From these fundamental properties, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. hakon-art.com

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. hakon-art.comresearchgate.net For this compound, these calculations can pinpoint which atoms are most susceptible to attack, providing a theoretical basis for understanding its reaction mechanisms. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential, highlighting electron-rich sites prone to electrophilic attack and electron-poor sites susceptible to nucleophilic attack. dergipark.org.trnih.gov

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | 1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (eV) | 8.0 | Indicates chemical stability |

| Chemical Potential (μ) (eV) | -2.8 | Tendency to escape from an equilibrium state |

| Hardness (η) (eV) | 4.0 | Resistance to change in electron distribution |

| Electrophilicity (ω) (eV) | 0.98 | Propensity to accept electrons |

Quantum chemical calculations are crucial for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the identification of transition states. researchgate.netrsc.org For this compound, this is particularly relevant for understanding its decomposition mechanisms, which are fundamental to its role in chemical synthesis and potential degradation pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net Transition state theory can then be applied to estimate reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. For complex reactions, multiple competing pathways may exist, and computational analysis can determine the most favorable route by comparing the activation barriers of each pathway. rsc.org

The stability of this compound is intrinsically linked to the strength of its chemical bonds. Bond dissociation energy (BDE) is a key parameter that quantifies the energy required to break a specific bond homolytically. nih.govmdpi.comresearchgate.netwayne.edu Quantum chemical methods can accurately compute BDEs, providing a reliable measure of bond strength.

For this compound, the O-O and O-H bonds are of particular interest. The relatively weak O-O bond in the hydroperoxide group is often the initial site of decomposition, leading to the formation of reactive radicals. nih.govwayne.edu The O-H bond strength is relevant in reactions where this compound acts as a hydrogen atom donor. mdpi.comresearchgate.net By calculating the BDEs of various bonds within the molecule, its thermal stability and potential for radical initiation can be predicted. nih.govnih.govmdpi.com These predictions are vital for assessing the shelf-life and handling requirements of the compound. nih.govmdpi.com

| Bond | BDE (kcal/mol) | Significance |

|---|---|---|

| ROO-H | ~85 | Relevant for antioxidant activity and hydrogen donation |

| RO-OH | ~43 | Weakest bond, indicates susceptibility to thermal decomposition |

| C-OOH | ~70 | Strength of the bond connecting the hydroperoxy group to the alkyl chain |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents. mdpi.comresearchgate.netresearchgate.netaps.orgmdpi.com

The this compound molecule possesses conformational flexibility due to the rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers between them. mdpi.com Understanding the preferred shapes of the molecule is important as its conformation can influence its reactivity.

The solvent environment can have a significant impact on the conformational preferences and reactivity of a solute. nih.govresearchgate.netcanada.ca MD simulations explicitly model the interactions between this compound and solvent molecules, revealing how factors like hydrogen bonding and dielectric constant affect its structure and behavior. nih.govresearchgate.net For instance, in a polar protic solvent, hydrogen bonding to the hydroperoxide group can stabilize certain conformations and influence reaction pathways. canada.ca

MD simulations can be used in conjunction with quantum mechanics (QM/MM methods) to model chemical reactions in a condensed phase. This approach allows for the study of reaction kinetics and the prediction of rate constants under realistic conditions. nih.govpsu.edu

For reactions involving this compound, MD simulations can provide information about the free energy profile of the reaction, including the activation free energy, which is a key determinant of the reaction rate. nih.gov By running simulations at different temperatures, the temperature dependence of the rate constant can be determined, allowing for the calculation of Arrhenius parameters. nih.govdtu.dk This information is invaluable for understanding and predicting the behavior of this compound in various chemical processes. youtube.com

Application in Atmospheric Chemistry Models

Mechanistic Representation in Atmospheric Chemical Transport Models

There is no available information on the mechanistic representation of this compound in atmospheric chemical transport models. The specific reactions, branching ratios, and product yields that would be necessary for its inclusion in such models have not been determined through either experimental or theoretical studies. Consequently, its contribution to atmospheric oxidant budgets and the formation of secondary pollutants remains unquantified in current modeling frameworks.

Modeling of OH-initiated Degradation Pathways

The degradation of organic compounds in the atmosphere is often initiated by the hydroxyl (OH) radical. While computational studies have been performed for a variety of hydroperoxides, there are no specific published theoretical investigations into the OH-initiated degradation pathways of this compound. Such studies would be necessary to determine the primary reaction sites (H-abstraction from the hydroperoxyl group, the ethyl chain, or the phenyl ring), the corresponding reaction rate constants, and the subsequent fate of the resulting peroxy radicals. Without this fundamental data, it is not possible to model its atmospheric lifetime or the products of its degradation.

Table 1: Modeled OH-Initiated Degradation Pathways of this compound

| Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Products | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is intentionally left blank to reflect the absence of available data.

Formation of Secondary Organic Aerosols (SOA) Precursors (focus on chemical mechanisms)

The potential for this compound to act as a precursor to secondary organic aerosols (SOA) has not been explored in the scientific literature. The chemical mechanisms by which its oxidation products could contribute to particle formation and growth are unknown. Theoretical studies would be required to identify low-volatility products that could partition to the aerosol phase. The lack of such studies means that the SOA formation potential of this compound is currently uncharacterized.

Table 2: Key Chemical Mechanisms in SOA Formation from this compound

| Reaction Step | Description | Key Intermediates/Products | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is intentionally left blank to reflect the absence of available data.

Based on an extensive review of the available scientific literature, there is a clear gap in the research concerning the theoretical and computational aspects of this compound's atmospheric chemistry. To date, no studies have been published that detail its mechanistic representation in atmospheric models, the kinetics and products of its OH-initiated degradation, or the chemical pathways through which it might form secondary organic aerosols. Future computational chemistry studies would be invaluable in elucidating the potential role of this compound in the atmosphere.

Advanced Research Applications in Chemical Transformations

Role as a Radical Initiator in Polymerization Chemistry

2-Phenylethylhydroperoxide belongs to the organic peroxide class of compounds, which are widely recognized for their ability to act as radical initiators in polymerization processes. wikipedia.orgtcichemicals.com Radical initiators are substances that can generate radical species under mild conditions, thereby initiating a chain reaction to form polymers. wikipedia.org The fundamental mechanism involves the homolytic cleavage of a weak bond within the initiator molecule to produce two radicals. In the case of organic peroxides, the peroxide bond (-O-O-) is readily cleaved to form two oxygen-centered radicals. wikipedia.org

These highly reactive oxyl radicals can then proceed to react with monomers, initiating the polymerization chain. While organic peroxides like benzoyl peroxide and di-tert-butyl peroxide are common examples of thermal radical initiators, the specific application of this compound in this context is not extensively detailed in current research literature. tcichemicals.com The general principle suggests that, like other organic peroxides, this compound could theoretically be utilized to initiate the polymerization of various monomers. The effectiveness of a particular organic peroxide as a radical initiator is dependent on factors such as its decomposition temperature and its solubility in the reaction medium.

The choice of initiator is a critical parameter in controlling the rate of polymerization and influencing the properties of the final polymer, including its molecular weight and structure. For polymerization reactions conducted in aqueous environments, such as emulsion polymerization, water-soluble initiators are typically employed. youtube.com

Intermediate in the Synthesis of Value-Added Chemicals

This compound serves as a key intermediate in several chemical syntheses, leading to the production of commercially valuable compounds. Its reactivity is centered around the hydroperoxide functional group, which can be transformed into other functionalities.

One of the significant industrial applications of this compound is its role as a precursor in the synthesis of 2-phenylethanol (B73330). nih.govresearchgate.net 2-Phenylethanol is a valuable aromatic alcohol with a characteristic rose-like fragrance, making it a widely used ingredient in perfumes, cosmetics, and as a flavoring agent in the food and beverage industry. nih.govacademicjournals.org

One of the established chemical routes for the production of 2-phenylethanol involves the oxidation of propylene (B89431) with 2-phenylethyl hydroperoxide. nih.govresearchgate.net This process highlights the utility of this compound as a reactive intermediate that can be converted into the corresponding alcohol. While other methods for synthesizing 2-phenylethanol exist, such as the Friedel-Crafts reaction of benzene (B151609) and ethylene (B1197577) oxide or the hydrogenation of styrene (B11656) oxide, the pathway involving this compound is a notable petrochemical process. researchgate.netmdpi.com

The global market for 2-phenylethanol is substantial, with an annual production volume exceeding 10,000 tonnes, a significant portion of which is produced via chemical synthesis. researchgate.net

The decomposition of hydroperoxides can lead to the formation of carbonyl compounds. In the context of olefin epoxidation reactions catalyzed by metal complexes, hydroperoxides are used as oxidizing agents. During these reactions, side products such as aldehydes can be formed. For instance, in the epoxidation of styrene, benzaldehyde (B42025) has been identified as a potential byproduct.

Furthermore, hydroperoxides are key reagents in the epoxidation of olefins, a process that converts a carbon-carbon double bond into an epoxide ring. This transformation is of great industrial importance for the production of various chemical intermediates. While specific studies detailing the use of this compound for the formation of a wide range of carbonyl compounds and epoxides are not prevalent, the general reactivity of hydroperoxides in such transformations is well-established. For example, tert-butyl hydroperoxide is commonly used in catalyzed olefin epoxidation. researchgate.net The reaction mechanism often involves the coordination of the hydroperoxide to a metal catalyst, which then facilitates the transfer of an oxygen atom to the olefin.

Mechanistic Studies in Olefin Oxidation and Functionalization

The oxidation of olefins is a fundamental transformation in organic chemistry, and hydroperoxides play a crucial role as oxidants in many of these reactions. Mechanistic studies into olefin epoxidation with hydroperoxides have revealed complex reaction pathways that are often dependent on the catalyst and reaction conditions.

In metal-catalyzed epoxidation, a common mechanism involves the formation of a metal-peroxo species. The hydroperoxide coordinates to the metal center, and subsequent reaction with the olefin leads to the formation of the epoxide and the corresponding alcohol derived from the hydroperoxide. The efficiency and selectivity of this process are highly dependent on the nature of the metal catalyst, the solvent, and the structure of both the olefin and the hydroperoxide.

Mechanistic investigations have also identified competing reaction pathways, such as the thermal decomposition of the hydroperoxide, which can proceed through radical mechanisms. rsc.org In the context of olefin functionalization, radicals generated from the decomposition of hydroperoxides can also initiate other reactions, such as allylic oxidation. rsc.org While detailed mechanistic studies specifically employing this compound in olefin oxidation are not widely reported, the general principles derived from studies with other hydroperoxides, such as cyclohexyl hydroperoxide, provide valuable insights into the potential reaction pathways. rsc.org

The functionalization of olefins can also be achieved through processes that involve radical intermediates. For instance, visible-light-driven methods have been developed for the functionalization of various olefins, highlighting the versatility of radical-mediated transformations. nih.gov

Future Directions in 2 Phenylethylhydroperoxide Research

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 2-phenylethylhydroperoxide often involves the autoxidation of ethylbenzene (B125841), a process that can lack selectivity and require significant energy input. The future of its production lies in the development of novel and environmentally benign synthetic strategies that prioritize efficiency, safety, and sustainability.

A primary focus will be the exploration of biocatalytic routes . The use of enzymes, such as lipases and peroxygenases, offers the potential for highly selective oxidations under mild reaction conditions. Researchers are investigating the directed evolution of enzymes to enhance their stability and activity for the specific production of this compound from renewable feedstocks. This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and minimizing waste generation.

Photocatalysis represents another promising avenue. The use of semiconductor-based photocatalysts, activated by visible light, could enable the direct aerobic oxidation of ethylbenzene to the desired hydroperoxide with high selectivity. The development of novel photocatalytic materials with tailored electronic and surface properties will be crucial for maximizing quantum efficiency and catalyst stability.

Furthermore, advancements in flow chemistry are expected to play a significant role. Continuous-flow reactors offer enhanced safety for handling potentially hazardous peroxides, improved heat and mass transfer, and the ability to precisely control reaction parameters. The integration of green solvents and catalytic systems within microreactors could lead to highly efficient and scalable processes for this compound synthesis.

| Synthetic Methodology | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, use of renewable feedstocks | Directed evolution of enzymes, process optimization |

| Photocatalysis | Use of light as a green energy source, high potential for selectivity | Development of novel photocatalysts, reactor design |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Integration with green solvents and catalysts |

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

Beyond its established role in the production of 2-phenylethanol (B73330) and propylene (B89431) oxide, future research will aim to uncover novel reaction pathways for this compound. This exploration will be driven by the development of innovative catalytic systems that can steer its reactivity towards new and valuable chemical transformations.

A key area of investigation will be the development of asymmetric catalytic systems . The chiral nature of many pharmaceuticals and fine chemicals necessitates enantioselective synthetic methods. The design of chiral metal complexes and organocatalysts that can mediate the asymmetric oxidation of various substrates using this compound as the oxidant is a significant goal. This could lead to the synthesis of valuable chiral epoxides, alcohols, and other oxygenated compounds.

The exploration of tandem and cascade reactions involving this compound is another exciting frontier. By designing catalytic systems that can orchestrate multiple transformations in a single pot, researchers can significantly improve synthetic efficiency and reduce waste. For instance, a catalyst could first mediate the formation of this compound from ethylbenzene and then utilize it in a subsequent selective oxidation step.

Furthermore, there is a growing interest in understanding and controlling the radical-mediated reactions of this compound. While radical pathways can sometimes lead to undesired byproducts, the development of catalysts that can harness and direct this reactivity could open up new avenues for C-H functionalization and other challenging transformations.

| Reaction Type | Catalyst Focus | Potential Products |

| Asymmetric Oxidation | Chiral metal complexes, organocatalysts | Chiral epoxides, alcohols, sulfoxides |

| Tandem/Cascade Reactions | Multifunctional catalysts | Complex molecules from simple precursors |

| Controlled Radical Reactions | Transition metal catalysts, photoredox catalysts | C-H functionalized products |

Advanced Spectroscopic and Mass Spectrometric Techniques for Real-Time Analysis

A deeper understanding of the formation, decomposition, and reactivity of this compound necessitates the use of advanced analytical techniques capable of real-time, in-situ monitoring. Future research will increasingly rely on sophisticated spectroscopic and mass spectrometric methods to elucidate reaction mechanisms and optimize process conditions.